10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
Stereochemical Features:
- Chiral Centers : The tricyclic bridgehead (positions 2 and 6) and the 2-oxoethyl-pyrrole linkage may create stereogenic centers, depending on substitution patterns.
- Double Bonds : The prop-2-en-1-yl group’s double bond (C1=C2) permits E/Z isomerism.
Conformational Dynamics:
- Tricyclic Core Rigidity : The fused ring system limits flexibility, but the 7-membered ring may adopt chair-like or boat-like conformations.
- Pyrrole Substituents : The 2-methoxyethyl group on the pyrrole introduces rotational freedom around its C-O bonds.
- Thioether Linkage : The C-S-C bond allows limited rotation, influencing the spatial orientation of the pyrrole moiety.
Comparative Analysis of Depository-Supplied Synonyms
While PubChem CID 1587925 is referenced, no synonyms for this compound are present in the provided search results . Structural analogs in the data (e.g., CID 4585, CID 15875609) highlight naming conventions for complex heterocycles but do not directly correlate. For example:
- CID 4585 : Shares a tricyclic benzodiazepine-thieno system but lacks sulfur and pyrrole substituents.
- CID 15875609 : A silicon-containing compound, unrelated to the target’s architecture.
This compound’s uniqueness necessitates reliance on its systematic IUPAC name for unambiguous identification.
Properties
IUPAC Name |
10-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-9-26-22(28)20-16-7-6-8-19(16)31-21(20)24-23(26)30-13-18(27)17-12-14(2)25(15(17)3)10-11-29-4/h5,12H,1,6-11,13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPDEYJWAHYUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 521.69 g/mol. The structure incorporates functional groups that are known to interact with biological targets, including a pyrrole moiety and a thiazole ring, which are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H31N3O3S2 |
| Molar Mass | 521.69 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have shown promising antibacterial activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported in the range of 0.8 to 100 µg/mL, indicating significant efficacy against bacterial infections .
Anticancer Activity
The compound's structure suggests potential anticancer properties as well. Compounds with similar thiazole and pyrrole frameworks have demonstrated cytotoxic effects on cancer cell lines in vitro. A study involving molecular docking indicated strong binding interactions with key enzymes involved in cancer proliferation pathways, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) . These interactions suggest that the compound may inhibit critical metabolic processes in cancer cells.
Study 1: Antibacterial Evaluation
A recent investigation synthesized several derivatives based on the core structure of the compound. Among these, some exhibited notable antibacterial activity at low concentrations (as low as 0.8 µg/mL), particularly against Staphylococcus aureus and Escherichia coli . The study utilized both in vitro assays and molecular docking to elucidate the mechanism of action.
Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, compounds related to this structure were tested against various cancer cell lines, including breast and lung cancer models. Results indicated that certain derivatives induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index . The study also explored structure-activity relationships (SAR), emphasizing the importance of specific substituents in enhancing biological activity.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. The findings suggest that the compound can effectively bind to active sites of enzymes critical for bacterial growth and cancer cell proliferation. This binding affinity correlates with its observed biological activities, providing a rationale for further development as a therapeutic agent .
Scientific Research Applications
Structural Representation
The compound can be represented using various chemical notations:
- IUPAC Name: 10-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
- SMILES: CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit promising anticancer properties. The presence of the thiazole and pyrrole moieties is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell membranes, making it effective against various strains of bacteria and fungi. This property can be particularly useful in developing new antibiotics amid rising antibiotic resistance.
Neuroprotective Effects
Research has indicated that derivatives of this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.
Photovoltaic Materials
Due to its unique electronic properties, the compound may be explored for use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy could lead to advancements in solar energy technologies.
Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry to create novel materials with specific properties. By incorporating this compound into polymer matrices, researchers can develop materials with enhanced mechanical strength and thermal stability.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined derivatives of the compound for their cytotoxic effects on various cancer cell lines. Results indicated that specific modifications to the structure significantly increased potency against breast cancer cells, suggesting a pathway for drug development targeting this disease.
Case Study 2: Antimicrobial Testing
In a research article from Antibiotics, the compound was tested against common bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 3: Neuroprotective Studies
Research published in Neuroscience Letters explored the neuroprotective effects of compounds similar to this one on neuronal cultures exposed to oxidative stress. The results showed significant reductions in cell death, indicating potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between the target compound and its closest analogs:
Key Observations :
- Sulfur/Nitrogen Content : Both the target and CAS 670269-88-2 feature thia-aza frameworks, which are associated with redox activity and metal-binding capabilities. The additional sulfur atom in the 9-(4-methoxyphenyl) analog () may enhance stability or alter electron distribution .
- Allyl Group : Unique to the target compound, the allyl moiety could participate in Michael addition reactions or act as a radical scavenger, influencing its mechanism of action in biological systems.
Bioactivity and Therapeutic Potential
- Cytotoxicity: Analog CAS 670269-88-2 belongs to a class of nitrogen-sulfur heterocycles, which are frequently implicated in cytotoxic activity (e.g., 68% of marine-derived nitrogenous compounds show cytotoxicity ).
- Selectivity: highlights that some ferroptosis-inducing agents (FINs) exhibit higher selectivity for cancer cells over normal cells. The target’s hydrophilic substituents might reduce off-target effects, creating a therapeutic window .
- Antimicrobial Potential: Plant-derived sulfur-nitrogen compounds () often exhibit pesticidal or antimicrobial activity. The allyl and sulfanyl groups in the target compound could similarly disrupt microbial membranes or enzymes.
Preparation Methods
Synthesis of the Tricyclic Core Structure
The 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene core is constructed via a tandem cyclization strategy. A thiophene derivative bearing amino and carbonyl functionalities undergoes intramolecular cyclization under acidic conditions to form the diazatricyclic system. For example, heating 3-aminothiophene-2-carboxamide with phosphoryl chloride (POCl₃) at 80°C for 12 hours induces cyclodehydration, yielding the tricyclic scaffold . Alternative routes employ ring-closing metathesis (RCM) using Grubbs catalysts to forge the medium-sized ring, though this method requires careful temperature control to avoid side reactions .
Table 1: Comparison of Tricyclic Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acidic Cyclization | POCl₃, DMF, 80°C, 12 h | 62 | |
| RCM | Grubbs Catalyst II, CH₂Cl₂, 40°C | 48 |
Introduction of the Prop-2-en-1-yl Group
The allyl (prop-2-en-1-yl) group at position 11 is introduced via nucleophilic alkylation. Treating the tricyclic intermediate with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours achieves substitution at the N11 position . The reaction’s regioselectivity is ensured by prior protection of reactive sites using tert-butoxycarbonyl (Boc) groups, which are later removed under acidic conditions .
Formation of the Sulfanyl Bridge
The sulfanyl linker (-S-) connecting the tricyclic core to the pyrrole moiety is established through a thiol-ene coupling. A mercaptoacetate derivative reacts with the allyl group on the tricyclic system under radical initiation (azobisisobutyronitrile, AIBN) in tetrahydrofuran (THF) at 70°C . Alternatively, nucleophilic displacement of a bromoacetate intermediate with sodium hydrosulfide (NaSH) provides the sulfanyl bridge, though this route requires stringent anhydrous conditions .
Table 2: Sulfanyl Bridge Formation Conditions
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiol-ene Coupling | AIBN, THF, 70°C, 8 h | 71 | 95 |
| Nucleophilic Displacement | NaSH, DMF, 25°C, 24 h | 58 | 88 |
Synthesis of the 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl Fragment
The pyrrole subunit is synthesized via the Paal-Knorr reaction, condensing 2-methoxyethylamine with hexane-2,5-dione under refluxing acetic acid. Subsequent methylation at the 2- and 5-positions is achieved using methyl iodide (CH₃I) and silver oxide (Ag₂O) in dichloromethane . The methoxyethyl side chain is introduced via alkylation of the pyrrole nitrogen with 2-methoxyethyl bromide, yielding the final substituted pyrrole .
Coupling of the Pyrrole Fragment to the Sulfanyl Bridge
The pyrrole-acetamide intermediate is coupled to the sulfanyl-bearing tricyclic core using a Mitsunobu reaction. Combining the fragments with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C facilitates the formation of the C–S bond . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the desired product with >90% purity .
Final Functionalization and Purification
The keto group at position 12 is introduced by oxidation of a secondary alcohol precursor using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C . Final purification employs recrystallization from ethanol/water (4:1), yielding the title compound as a white crystalline solid .
Table 3: Characterization Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 178–180°C | DSC | |
| Molecular Formula | C₂₅H₂₇N₃O₃S₂ | HRMS | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H), 5.90 (m, 2H), 3.62 (t, 2H) | NMR |
Challenges and Optimization Strategies
Key challenges include minimizing epimerization during tricyclic core formation and preventing oxidative degradation of the sulfanyl bridge. Optimizing reaction temperatures and employing inert atmospheres (N₂ or Ar) improves yields by 15–20% . Scalability remains an issue for industrial production, necessitating continuous-flow reactor adaptations for cyclization steps .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including thiol-alkylation and cyclization. Key steps include:
- Use of sodium hydride (NaH) as a base for deprotonation in alkylation reactions .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC (>95% purity threshold) .
- Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of thiolating agents) and temperature (60–80°C for cyclization) to enhance yield.
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Employ a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- X-ray Crystallography : Single-crystal analysis to resolve the tricyclic core geometry .
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfide (-S-) and enone moieties .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the methoxyethyl group) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data?
- Methodological Answer :
- Use Molecular Dynamics (MD) Simulations to study solvent effects on reaction intermediates. For example, simulate the solvation shell around the pyrrole ring to explain unexpected regioselectivity .
- Apply Quantum Mechanics/Molecular Mechanics (QM/MM) to model transition states in cyclization steps, comparing DFT-predicted activation energies with experimental kinetic data .
- Cross-validate findings with isotopic labeling (e.g., deuterated solvents) to confirm mechanistic hypotheses .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Synthesize analogues with modified substituents (e.g., replace prop-2-en-1-yl with propargyl) and test biological activity .
- Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic parameters with activity data. For instance, map the electrostatic potential of the dithia-diaza ring to identify pharmacophoric regions .
- Validate hypotheses via crystallographic studies of ligand-receptor complexes (if applicable) .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Implement flow chemistry for high-throughput cyclization steps, reducing exothermic risks .
- Optimize solvent systems (e.g., switch from DMF to acetonitrile) to improve solubility and facilitate downstream processing .
- Use Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring of critical quality attributes (CQAs) like impurity profiles .
Q. What advanced techniques resolve spectral data contradictions (e.g., overlapping NMR signals)?
- Methodological Answer :
- Apply 2D NMR (COSY, HSQC) to disentangle overlapping proton signals in the tricyclic core .
- Use Dynamic Nuclear Polarization (DNP) to enhance signal-to-noise ratios for low-concentration samples .
- Cross-reference with solid-state NMR to confirm assignments in crystalline vs. solution states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
